molecular formula C12H16N2O6 B4976434 N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine

N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine

Cat. No. B4976434
M. Wt: 284.26 g/mol
InChI Key: BVNURZFNVCUFJC-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine (MNPA) is a synthetic compound that has been extensively studied for its biological activity. It is a nucleoside analogue that has shown promising results in scientific research applications, particularly in cancer research.

Mechanism of Action

N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine is a nucleoside analogue that works by inhibiting DNA synthesis. It is incorporated into the DNA of cancer cells, which leads to the inhibition of DNA polymerase and the subsequent inhibition of DNA replication. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, it can cause DNA damage and induce apoptosis in cancer cells. N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. This makes it a promising candidate for anti-angiogenic therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine is its specificity for cancer cells, which minimizes toxicity in normal cells. N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to have synergistic effects with other chemotherapy drugs, making it a promising candidate for combination therapy. However, one of the limitations of N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine can cause DNA damage and induce apoptosis in normal cells at high concentrations, which limits its therapeutic potential.

Future Directions

There are several future directions for research on N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine. One area of research is the optimization of the synthesis method to improve the yield and purity of N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine. Another area of research is the development of new formulations of N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine to improve its solubility in water and enhance its therapeutic potential. Furthermore, the mechanism of action of N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine needs to be further elucidated to understand its effects on cancer cells and normal cells. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine in humans.

Synthesis Methods

N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine can be synthesized through a multistep process. The first step involves the protection of arabinose with a tert-butyldimethylsilyl group. The second step involves the nitration of 4-methylphenol to obtain 4-methyl-3-nitrophenol. The third step involves the coupling of the protected arabinose and the nitrophenol using a palladium-catalyzed cross-coupling reaction. The final step involves the removal of the protecting group to obtain N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine.

Scientific Research Applications

N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine has been extensively studied for its biological activity, particularly in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine has been shown to have synergistic effects with other chemotherapy drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-(hydroxymethyl)-5-(4-methyl-3-nitroanilino)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-6-2-3-7(4-8(6)14(18)19)13-12-11(17)10(16)9(5-15)20-12/h2-4,9-13,15-17H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNURZFNVCUFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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